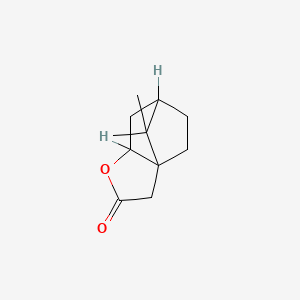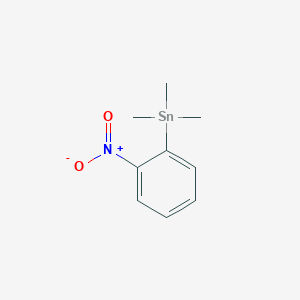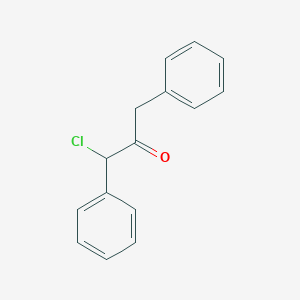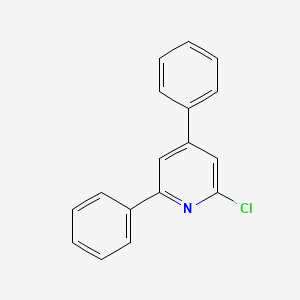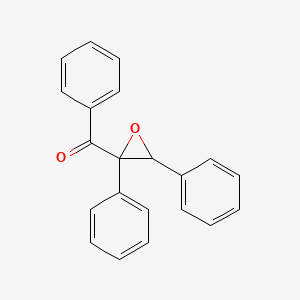
(2,3-Diphenyloxiran-2-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- is a complex organic compound with the molecular formula C22H16O2. It is known for its unique structure, which includes an oxirane ring (epoxide) attached to a methanone group and two phenyl rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired compound .
Industrial Production Methods
Industrial production of Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields diols.
Substitution: Results in various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone,(2-methyl-3-phenyl-2-oxiranyl)phenyl-
- 1,3-Diphenyl-2,3-epoxy-1-propanone
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Methanone,(2,3-diphenyl-2-oxiranyl)phenyl- is unique due to its specific structural features, including the presence of an oxirane ring and two phenyl groups. These structural elements confer distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
6975-08-2 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(2,3-diphenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H16O2/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20(23-21)17-12-6-2-7-13-17/h1-15,20H |
Clé InChI |
WLBCXDDYEIKDGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)
![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
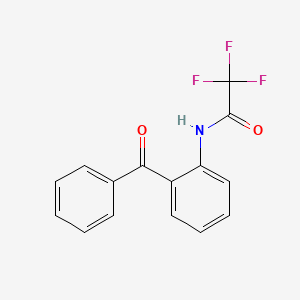
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
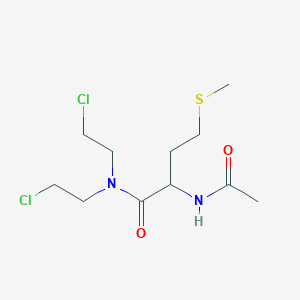
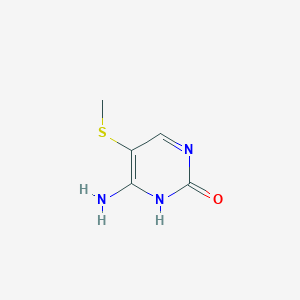
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)


